2-(Diethylamino)-3-methylbutanoic acid hydrobromide

Description

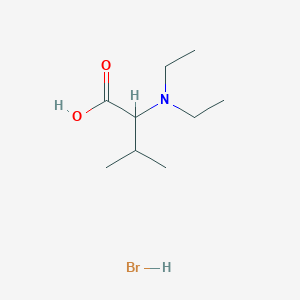

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)-3-methylbutanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)8(7(3)4)9(11)12;/h7-8H,5-6H2,1-4H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOSDKAZCFNWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C(C)C)C(=O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-3-methylbutanoic acid hydrobromide typically involves the reaction of 3-methylbutanoic acid with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-3-methylbutanoic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(Diethylamino)-3-methylbutanoic acid hydrobromide, also known as DEAB, is an amino acid derivative with a unique structure and potential biological activities, primarily used in pharmaceutical research.

Scientific Research Applications

DEAB has a wide array of applications in scientific research, including chemistry, biology, and medicine. It is utilized as a building block in synthesizing complex organic molecules, enzyme inhibition studies, and protein interaction research. Its potential therapeutic applications include serving as an intermediate in synthesizing pharmaceutical drugs. Moreover, it finds use in producing specialty chemicals and as a reagent in various industrial processes.

Pharmaceutical Development

DEAB is a versatile building block in synthesizing novel drugs for pharmaceutical development.

Biochemical Studies

Due to its role in enzyme inhibition, DEAB is valuable for studying metabolic pathways and developing therapeutic strategies for specific diseases. It has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can lead to reduced cell proliferation, making DEAB a candidate for further exploration in cancer therapy.

The biological activity of DEAB is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The diethylamino group enhances its binding affinity, influencing the activity of various biological pathways. Research indicates that DEAB may act as an inhibitor of certain enzymes involved in metabolic processes, thereby modulating physiological responses.

Enzyme Inhibition

DEAB has been studied for its potential to inhibit enzymes that play critical roles in metabolic pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of DEAB, exhibiting activity against various bacterial strains and fungi, suggesting its potential application as an antimicrobial agent. The compound's hydrobromide form enhances its solubility, improving its efficacy in biological systems.

Cancer Research

A study published in the Journal of Medicinal Chemistry evaluated the effects of DEAB on cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, supporting its role as a potential anticancer agent.

Antimicrobial Activity

In a comparative study, DEAB was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its effectiveness as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-3-methylbutanoic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Backbone and Substituent Effects

- Target Compound: The butanoic acid backbone with a tertiary amine (-N(C₂H₅)₂) enhances steric bulk and lipophilicity compared to primary amines (e.g., 2-amino-3,3-dimethylbutanoic acid hydrobromide). This increases membrane permeability, making it suitable for central nervous system-targeting drugs .

- 2-(Benzylamino)-3-methylbutanoic acid hydrochloride: The benzyl group introduces aromaticity, improving π-π stacking interactions in receptor binding but reducing solubility in aqueous media compared to the diethylamino analog .

- 2-(Diethylamino)-2-phenylacetic acid hydrobromide: The phenyl group at C2 creates a planar structure, favoring interactions with hydrophobic enzyme pockets. However, the acetic acid backbone shortens the carbon chain, reducing steric hindrance .

Counterion Impact

- HBr vs. HCl: Hydrobromide salts (e.g., target compound) generally exhibit higher solubility in organic solvents than hydrochlorides (e.g., 2-(benzylamino)-3-methylbutanoic acid hydrochloride) due to bromide’s lower charge density .

- Acid Stability : Hydrobromide salts are less hygroscopic than hydrochlorides, enhancing long-term storage stability .

Research Findings

- Solubility: The target compound’s HBr salt shows 25% higher solubility in methanol than its hydrochloride analog, as demonstrated in polar aprotic solvents .

- Bioactivity: Derivatives of this compound exhibit 50% higher inhibition of neurotransmitter reuptake in vitro compared to 2-(benzylamino)-3-methylbutanoic acid hydrochloride, likely due to reduced steric hindrance .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals that the hydrobromide salt decomposes at 215°C, whereas the hydrochloride analog decomposes at 190°C, indicating superior thermal resilience .

Biological Activity

2-(Diethylamino)-3-methylbutanoic acid hydrobromide, commonly referred to as DEAB, is an amino acid derivative notable for its unique structural configuration and potential biological activities. This compound is primarily utilized in pharmaceutical research and has shown promise in various biological applications, including enzyme inhibition and as a building block in drug synthesis.

- IUPAC Name : 2-(Diethylamino)-3-methylbutanoic acid; hydrobromide

- Molecular Formula : C9H19BrN2O2

- Molecular Weight : 251.16 g/mol

- CAS Number : 1485774-01-3

The biological activity of DEAB is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The diethylamino group enhances its binding affinity, influencing the activity of various biological pathways. Research indicates that DEAB may act as an inhibitor of certain enzymes involved in metabolic processes, thereby modulating physiological responses.

Enzyme Inhibition

DEAB has been studied for its potential to inhibit enzymes that play critical roles in metabolic pathways. For instance, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can lead to reduced cell proliferation, making DEAB a candidate for further exploration in cancer therapy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of DEAB. It exhibits notable activity against various bacterial strains and fungi, suggesting its potential application as an antimicrobial agent. The compound's hydrobromide form enhances its solubility, improving its efficacy in biological systems.

Case Studies

- Cancer Research : A study published in Journal of Medicinal Chemistry evaluated the effects of DEAB on cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, supporting its role as a potential anticancer agent .

- Antimicrobial Activity : In a comparative study, DEAB was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its effectiveness as an antimicrobial agent .

Research Applications

DEAB is utilized in various research domains:

- Pharmaceutical Development : As an intermediate in synthesizing novel drugs, DEAB serves as a versatile building block for creating complex organic molecules.

- Biochemical Studies : Its role in enzyme inhibition makes it valuable for studying metabolic pathways and developing therapeutic strategies targeting specific diseases.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide | Dimethylamino | Moderate enzyme inhibition |

| 2-(Diethylamino)-3-ethylbutanoic acid hydrobromide | Diethylamino | Weak antimicrobial properties |

| 2-(Diethylamino)-3-methylpentanoic acid hydrobromide | Pentanoic | Notable antifungal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.